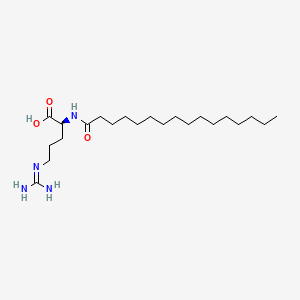
Palmitoyl arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl arginine is a useful research compound. Its molecular formula is C22H44N4O3 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Niosomal Formulations
Recent studies have highlighted the effectiveness of palmitoyl-modified arginine in enhancing drug delivery systems. For instance, a study developed niosomal formulations functionalized with palmitoyl-arginine for curcumin delivery in cancer treatment. The results demonstrated that these formulations achieved an encapsulation efficiency of 78.94%, significantly improving the growth inhibition of human myeloid leukemia cell lines compared to non-functionalized niosomes . This indicates that palmitoyl arginine can enhance the therapeutic efficacy of anticancer drugs by improving their bioavailability and targeting capabilities.
Transdermal Delivery
this compound has also been investigated for its potential in transdermal drug delivery. Its lipophilic nature allows for better penetration through the skin barrier compared to other amino acids like lysine. This property makes it a promising candidate for developing topical treatments that require enhanced skin absorption .
Skin Barrier Integrity
Role in Skin Health
Research has shown that palmitoylation, including the involvement of this compound, plays a crucial role in maintaining skin barrier integrity. A study identified over 300 proteins whose palmitoylation is regulated by the palmitoyl-acyl transferase ZDHHC13, which is essential for skin barrier development . The deficiency of this enzyme leads to compromised skin permeability and susceptibility to infections, highlighting the importance of palmitoylated proteins in dermatological health.
Cosmetic Applications
In cosmetics, palmitoyl oligopeptides, which include variants like this compound, are used for their rejuvenating effects on the skin. These compounds have been shown to stimulate collagen synthesis and improve skin elasticity, making them valuable ingredients in anti-aging products .
Metabolic Regulation
Induction of Adipose Tissue Browning
this compound's role extends into metabolic health as well. Studies indicate that L-arginine supplementation can induce browning of white adipose tissue (WAT), which is associated with increased energy expenditure and improved metabolic profiles . This browning effect is mediated through nitric oxide signaling pathways, suggesting that this compound could be utilized to combat obesity and related metabolic disorders.
Antimicrobial Properties
This compound has shown potential antimicrobial activity when incorporated into surfactants. Research indicates that cationic surfactants containing arginine residues exhibit enhanced effectiveness against various bacterial strains compared to those with other amino acids . This property could be leveraged in developing new antimicrobial agents or coatings for medical devices.
Summary Table of Applications
Analyse Chemischer Reaktionen
Critical Reaction Variables
The reaction efficiency depends on three key factors:
| Variable | Range Tested | Optimal Value | Impact on Conversion (%) |
|---|---|---|---|
| Solvent Ratio (S/MS) | 1.5–3.0 | 3.0 | +15% (78% → 88%) |
| Catalyst Weight (w/S) | 3–7% | 7% | +12% (76% → 88%) |
| Substrate Ratio (A/PA) | 2–4 | 4 | +10% (78% → 88%) |
Equation for Conversion Prediction :
Conversion (%)=80.85+2.20A+1.70B+2.85C−0.625AB+1.55AC−0.275BC+3.20A2+0.74B2+2.96C2
(A = solvent, B = catalyst, C = substrate; all factors normalized) .
Temperature and Time Dependence
-
Optimal Conditions : 65°C for 3 hours achieves 88% palmitic acid conversion (Figure 10) .
-
Equilibrium Limitation : Beyond 3 hours, conversion plateaus due to reversible amidation dynamics .
Solvent-Catalyst-Substrate Interactions
-
Synergistic Effect : Combining solvent ratio = 3.0, catalyst = 7%, and substrate ratio = 4 yields 88% conversion (Figure 3) .
-
Negative Interactions : Low solvent (<2.0) and catalyst (<5%) reduce conversion to <78% (Figure 1) .
Reaction Byproducts and Challenges
-
Soap Formation : Sodium methoxide reacts with palmitic acid, generating sodium palmitate (soap). This side reaction consumes catalyst but is mitigated by anhydrous conditions .
-
Energy Tradeoffs : Higher solvent ratios improve conversion but increase post-reaction purification energy costs .
Comparative Efficiency
-
Catalyst Superiority : Sodium methoxide outperforms biochemical catalysts (e.g., lipases) in reaction speed (2–4 hours vs. 12+ hours) .
-
Biodegradability : Unlike ester-based surfactants (e.g., arginine oleate), this compound’s amide bond resists enzymatic hydrolysis, enhancing stability but reducing environmental degradation .
This synthesis strategy balances reaction efficiency, scalability, and cost-effectiveness, positioning this compound as a viable surfactant for pharmaceutical and cosmetic applications. Further research should explore enzyme-catalyzed routes to improve sustainability .
Eigenschaften
CAS-Nummer |
58725-47-6 |
|---|---|
Molekularformel |
C22H44N4O3 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-(hexadecanoylamino)pentanoic acid |
InChI |
InChI=1S/C22H44N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(27)26-19(21(28)29)16-15-18-25-22(23)24/h19H,2-18H2,1H3,(H,26,27)(H,28,29)(H4,23,24,25)/t19-/m0/s1 |
InChI-Schlüssel |
DENIQPHQUIGDJZ-IBGZPJMESA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |
Key on ui other cas no. |
58725-47-6 |
Sequenz |
R |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















